molecular formula C8H11BrN2 B13038552 (1R)-1-(2-Bromophenyl)ethane-1,2-diamine CAS No. 113974-28-0

(1R)-1-(2-Bromophenyl)ethane-1,2-diamine

Cat. No.: B13038552
CAS No.: 113974-28-0
M. Wt: 215.09 g/mol
InChI Key: PAMGDOWWTHYUTI-QMMMGPOBSA-N
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Description

“(1R)-1-(2-Bromophenyl)ethane-1,2-diamine” is a chiral diamine featuring a brominated aromatic ring and an ethane-1,2-diamine backbone. Its stereochemistry at the C1 position (R-configuration) and the electron-withdrawing bromine substituent on the phenyl group make it a structurally unique compound. This molecule is primarily utilized as a precursor or ligand in asymmetric catalysis and pharmaceutical synthesis. For instance, chiral diamines derived from ethane-1,2-diamine frameworks are employed in enantioselective reactions, such as oxidative coupling, where stereochemical control is critical . While direct literature on its applications is sparse, structurally analogous compounds (e.g., camphor-derived diamines) demonstrate utility in coordination chemistry and biological activity studies .

Key physicochemical properties (from available data):

Property Value
Molecular formula C₈H₁₂BrN₂
Molecular weight 231.10 g/mol (free base)
CAS No. 1391541-88-0 (as 2HCl salt)
Stereochemistry (1R)-configuration
Key functional groups 2-Bromophenyl, ethane-1,2-diamine

Properties

CAS No.

113974-28-0

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

(1R)-1-(2-bromophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11BrN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m0/s1

InChI Key

PAMGDOWWTHYUTI-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CN)N)Br

Canonical SMILES

C1=CC=C(C(=C1)C(CN)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Bromophenyl)ethane-1,2-diamine typically involves the bromination of a suitable precursor followed by the introduction of the amine groups. One common method is the bromination of (1R)-1-phenylethane-1,2-diamine using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Bromophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of (1R)-1-phenylethane-1,2-diamine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: (1R)-1-phenylethane-1,2-diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(2-Bromophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential therapeutic agent or intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Bromophenyl)ethane-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and amine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Diamine Linkers

a. Ethane-1,2-diamine vs. Propane-1,3-diamine Derivatives
Compounds with ethane-1,2-diamine backbones, such as “(1R)-1-(2-Bromophenyl)ethane-1,2-diamine,” are compared to propane-1,3-diamine analogues in biological and synthetic contexts:

Parameter Ethane-1,2-diamine Derivatives Propane-1,3-diamine Derivatives
Cytotoxicity Lower cytotoxicity Higher cytotoxicity
Antimycobacterial Activity Moderate MIC values Lower MIC values (enhanced activity)
Synthetic Utility Used in imidazoline synthesis Prone to thermal decomposition

For example, propane-1,3-diamine-linked compounds (e.g., 11 , 14 , 15 ) exhibit superior antimycobacterial activity but higher cytotoxicity, likely due to increased membrane permeability from the longer chain . In contrast, ethane-1,2-diamine derivatives are more stable under synthetic conditions, making them preferable for imidazoline formation .

Halogen-Substituted Phenyl Diamines

The position and type of halogen substituents significantly influence reactivity and applications:

Compound Substituent Key Findings
This compound 2-Bromo Bromine enhances electrophilicity; used in chiral ligand synthesis .
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl] 2-Fluoro, 5-CF₃ Increased lipophilicity; potential CNS applications .
(1R)-1-(3-Bromophenyl)ethane-1,2-diamine 3-Bromo Altered steric effects reduce catalytic efficiency compared to 2-bromo isomers .

The 2-bromo substitution in the target compound optimizes steric and electronic interactions in asymmetric catalysis, whereas 3-bromo isomers exhibit reduced stereochemical control . Fluorinated derivatives, such as the 2-fluoro-5-CF₃ analogue, show enhanced bioavailability, making them candidates for drug discovery .

Aliphatic vs. Aromatic Diamines

Aliphatic diamines (e.g., DETA, TETA) and aromatic diamines are compared for corrosion inhibition and coordination chemistry:

Compound Type Example Application Performance
Aromatic Diamine Target compound Chiral ligand in catalysis High enantioselectivity (e.g., >90% ee in oxidative coupling)
Aliphatic Diamine N1-(2-aminoethyl)ethane-1,2-diamine (DETA) Corrosion inhibition in acidic media Moderate inhibition efficiency (~70%)

Aromatic diamines exhibit superior stereochemical control in catalysis due to rigid aryl groups, while aliphatic diamines are more flexible, enhancing their ability to adsorb onto metal surfaces for corrosion inhibition .

Piperazine-2,3-dione Derivatives

Ethane-1,2-diamine derivatives are precursors for piperazine-2,3-diones with anthelmintic activity:

Derivative Structure Anthelmintic Activity
1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione Ethane-1,2-diamine backbone 80–90% inhibition of Fasciola hepatica
Piperazine hydrate Unmodified piperazine 40–50% inhibition (reference)

The target compound’s ethane-1,2-diamine framework, when cyclized with diethyl oxalate, enhances lipophilicity and parasite growth inhibition compared to unmodified piperazine .

Key Research Findings

  • Synthetic Challenges : Ethane-1,2-diamine derivatives are prone to dealkylation under high temperatures, necessitating controlled conditions during imidazoline synthesis .
  • Biological Trade-offs : Propane-1,3-diamine derivatives offer enhanced antimicrobial activity but at the cost of cytotoxicity, limiting therapeutic utility .
  • Catalytic Superiority : Chiral 2-bromophenyl diamines outperform fluorinated or unsubstituted analogues in enantioselective reactions due to optimal steric bulk .

Biological Activity

(1R)-1-(2-Bromophenyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C8H10BrN2 and a molecular weight of approximately 216.08 g/mol. The structure features an ethane backbone with two amine groups and a bromophenyl substituent, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Binding Affinity : The bromophenyl group enhances the compound's ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to modulation of biological pathways.
  • Reactivity with Biomolecules : The amine functional groups allow for typical amine reactions, such as nucleophilic attacks on electrophiles, which can influence its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Properties : Preliminary studies suggest that the compound may have cytotoxic effects against certain cancer cell lines. It is hypothesized that the bromine substituent plays a role in enhancing these effects by influencing the compound's electronic properties.
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further exploration in drug development against infectious diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant cytotoxicity against leukemia cell lines, suggesting potential as an anticancer agent.
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive bacteria, indicating possible use in treating bacterial infections.
Study 3Mechanistic StudiesInvestigated binding interactions with specific enzymes; results indicated strong affinity for target proteins involved in cancer metabolism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(1R)-1-(2-Chlorophenyl)ethane-1,2-diamineC8H10ClN2Chlorine instead of bromine; different electronic properties may affect activity.
(1R)-1-(4-Bromophenyl)ethane-1,2-diamineC8H10BrN2Different bromophenyl substitution; may exhibit varied biological activities.

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